4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole
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Overview
Description
4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives, with nitriles or other suitable reagents under acidic or basic conditions.
Introduction of Sulfur and Nitro Groups: The ethylsulfanyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with ethylthiol and nitrobenzene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atoms can be substituted with nucleophiles like amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine, sulfur, and nitro groups can enhance its binding affinity and specificity towards these targets, resulting in desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dibromopropyl)-1,2,4-triazole: Lacks the ethylsulfanyl and nitrophenyl groups, resulting in different chemical properties and applications.
3-Ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole:
4-(2,3-Dibromopropyl)-3-methyl-5-(4-nitrophenyl)-1,2,4-triazole: Similar structure but with a methyl group instead of an ethylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole is unique due to the combination of bromine, sulfur, and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-(2,3-dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2N4O2S/c1-2-22-13-17-16-12(18(13)8-10(15)7-14)9-3-5-11(6-4-9)19(20)21/h3-6,10H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDXGOCKQQKZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC(CBr)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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